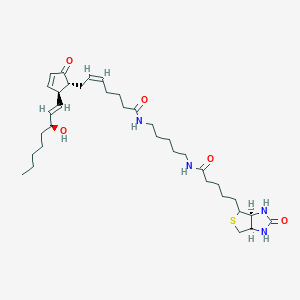![molecular formula C25H24FNO B1157241 [1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B1157241.png)
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound has a molecular formula of C25H24FNO and a molecular weight of 373.50 . It is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
科学的研究の応用
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard for analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: Employed in studies investigating the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Utilized in preclinical research to understand the pharmacological properties and potential therapeutic applications of synthetic cannabinoids.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone involves several steps, starting with the preparation of the core indole structure. The fluoropentyl side chain is then introduced through a series of reactions, including halogenation and nucleophilic substitution. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
作用機序
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone exerts its effects by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, mood, and appetite. The binding of this compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .
類似化合物との比較
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is structurally similar to other synthetic cannabinoids, such as AM2201 and JWH-018. it differs in the presence of the fluoropentyl side chain, which can influence its binding affinity and pharmacological properties. Some similar compounds include:
AM2201: A synthetic cannabinoid with a similar core structure but different side chains.
特性
分子式 |
C25H24FNO |
|---|---|
分子量 |
373.5 |
IUPAC名 |
[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-3-8-18(26)15-27-16-23(21-11-6-7-12-24(21)27)25(28)22-14-13-17(2)19-9-4-5-10-20(19)22/h4-7,9-14,16,18H,3,8,15H2,1-2H3 |
InChIキー |
GKGOOBXNSBWSAR-UHFFFAOYSA-N |
SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
外観 |
Assay:≥95%A solution in acetonitrile |
同義語 |
(1-(2-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1yl)methanone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




